Thiabicyclo[3.1.0]hexane-3,3-dione, cis is a bicyclic compound characterized by its unique structure, which incorporates a sulfur atom within a bicyclic framework. The molecular formula for this compound is CHOS, and it has a molar mass of 132.18 g/mol. The predicted density of this compound is approximately 1.405 g/cm³, with a boiling point estimated around 1023.9 °C . Its structure includes two carbonyl groups (diones) positioned at the 3 and 3' positions of the bicyclic system, contributing to its chemical reactivity and potential biological activity.
The synthesis of thiabicyclo[3.1.0]hexane-3,3-dione can be achieved through several methods:
Thiabicyclo[3.1.0]hexane-3,3-dione has potential applications in various fields:
Studies on the interactions of thiabicyclo[3.1.0]hexane-3,3-dione with other molecules are essential for understanding its reactivity and potential applications. Interaction studies typically focus on:
Thiabicyclo[3.1.0]hexane-3,3-dione shares structural similarities with several other compounds that feature bicyclic systems or diones:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Thiabicyclo[3.1.0]hexane | CHS | Contains sulfur; used in nucleoside synthesis |
| 2-Thiabicyclo[2.2.1]heptane | CHS | Similar bicyclic structure; different ring size |
| Bicyclo[3.2.0]heptan-2-one | CHO | Ketone functionality; broader ring system |
Thiabicyclo[3.1.0]hexane-3,3-dione is unique due to its specific arrangement of carbonyl groups and sulfur atom within a rigid bicyclic framework, which may confer distinct chemical reactivity and biological properties compared to other similar compounds.
Thiabicyclo[3.1.0]hexane-3,3-dione, cis, represents a unique bicyclic sulfur-containing heterocycle characterized by its distinctive molecular architecture and bonding arrangements [3]. The compound features a bicyclo[3.1.0]hexane core framework where positions 1 and 5 serve as bridgehead carbons, with the sulfur atom incorporated at position 3 in a hypervalent state, bearing two oxygen atoms as part of the 3,3-dione functionality [5].
The molecular geometry is fundamentally governed by the rigid bicyclic system, which enforces specific spatial constraints on the overall structure [13]. X-ray crystallographic studies of related bicyclo[3.1.0]hexane derivatives have consistently demonstrated that these systems adopt a boat-like conformation, with the five-membered ring being appreciably flattened compared to conventional cyclopentane structures [13]. The sulfur atom in the 3,3-dione configuration exhibits tetrahedral geometry with the two sulfur-oxygen double bonds oriented to minimize steric interactions within the constrained ring system [18].
Key structural parameters derived from computational and experimental studies are presented in the following table:
| Structural Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₅H₈O₂S | Computational | [3] |
| Molecular Weight | 132.18 g/mol | Calculated | [3] |
| Sulfur-Oxygen Bond Length | 1.44-1.46 Å | X-ray/DFT | [18] |
| Ring Puckering Angle | 28-32° | Crystallographic | [13] |
| Dihedral Angle (C1-C5-C4-C3) | 98-102° | NMR/DFT | [16] |
The bonding patterns within this system reveal several noteworthy characteristics [21]. The sulfur atom maintains its tetrahedral coordination through two sulfur-oxygen double bonds and two sulfur-carbon single bonds, creating a sulfone functional group integrated within the bicyclic framework [18]. The cyclopropane ring formed by carbons 1, 2, and 5 introduces significant angle strain, which is partially relieved through the boat conformation adopted by the overall system [29].
Computational studies using density functional theory methods have revealed that the hypervalent sulfur center significantly influences the electronic distribution throughout the molecule [16]. The electron-withdrawing nature of the sulfone group creates a pronounced dipole moment and affects the reactivity patterns of adjacent carbon centers [22]. Nuclear magnetic resonance spectroscopy studies have confirmed the rigid nature of this bicyclic system, with restricted rotation around the sulfur-carbon bonds leading to well-defined chemical shift patterns [20].
The conformational behavior of thiabicyclo[3.1.0]hexane-3,3-dione has been extensively investigated through both experimental and theoretical approaches [29]. Ab initio molecular orbital calculations using various basis sets have consistently demonstrated that the boat conformation represents the global minimum energy structure for this bicyclic system [29]. This conformational preference contrasts with simple cyclohexane derivatives, where chair conformations typically predominate [16].
Dynamic nuclear magnetic resonance studies have provided crucial insights into the conformational flexibility of these systems [15]. The rigid bicyclic framework significantly restricts conformational mobility, with energy barriers for ring flipping processes being substantially higher than those observed in monocyclic analogs [29]. Temperature-dependent nuclear magnetic resonance experiments have revealed that the boat-to-chair interconversion barrier exceeds 15 kcal/mol, effectively preventing conformational exchange under normal conditions [15].
The following table summarizes key conformational parameters:
| Conformational Property | Boat Form | Chair Form | Energy Difference |
|---|---|---|---|
| Relative Energy (kcal/mol) | 0.0 | +12.3 | 12.3 |
| Ring Puckering Amplitude | 0.42 | 0.68 | - |
| Interconversion Barrier (kcal/mol) | - | - | 15.2 |
| Dipole Moment (Debye) | 4.2 | 3.8 | - |
Computational analysis using various levels of theory has identified the stabilizing factors that favor the boat conformation [29]. The primary contributors include reduced torsional strain around the sulfur center, optimized orbital overlap between the sulfur atom and adjacent carbons, and minimized steric interactions between the sulfone oxygens and the bicyclic framework [16]. Additionally, the boat conformation allows for more favorable electrostatic interactions between the polar sulfone group and the partially polarized carbon-hydrogen bonds of the cyclopropane ring [22].
Solvent effects on conformational stability have been investigated through both experimental and theoretical studies [30]. Polar solvents tend to stabilize the boat conformation further due to enhanced solvation of the sulfone dipole, while nonpolar solvents show minimal impact on the conformational equilibrium [19]. These findings have important implications for the compound's behavior in different chemical environments and reaction conditions [20].
The structural and conformational properties of thiabicyclo[3.1.0]hexane-3,3-dione can be best understood through systematic comparison with related bicyclo[3.1.0]hexane derivatives [29]. This comparative analysis reveals the specific influence of heteroatom substitution and functional group modifications on the overall molecular behavior [16].
Studies comparing bicyclo[3.1.0]hexane, 6-oxabicyclo[3.1.0]hexane, and 6-thiabicyclo[3.1.0]hexane derivatives have demonstrated distinct conformational preferences [29]. While the parent bicyclo[3.1.0]hexane system strongly favors the boat conformation, the introduction of oxygen at position 6 reduces this preference, with the chair form becoming nearly equivalent in energy [16]. In contrast, sulfur substitution at position 3, particularly in the oxidized sulfone form, dramatically enhances the stability of the boat conformation [29].
The following comparative data illustrates these trends:
| Derivative Type | Boat vs Chair Energy Difference (kcal/mol) | Predominant Conformation | Conformational Rigidity |
|---|---|---|---|
| Bicyclo[3.1.0]hexane | +8.2 | Boat | Moderate |
| 6-Oxabicyclo[3.1.0]hexane | +1.5 | Slight Boat Preference | Low |
| 6-Thiabicyclo[3.1.0]hexane | +6.8 | Boat | Moderate-High |
| 3-Thiabicyclo[3.1.0]hexane-3,3-dione | +12.3 | Boat (Strong) | Very High |
| 2,4-Dioxabicyclo[3.1.0]hexane | -2.1 | Chair | Low |
Spectroscopic investigations have revealed characteristic differences in nuclear magnetic resonance patterns among these derivatives [12]. The thiabicyclo[3.1.0]hexane-3,3-dione system exhibits unique chemical shift patterns due to the electron-withdrawing effects of the sulfone group, which deshields adjacent carbon atoms and creates distinctive coupling patterns [28]. These spectroscopic signatures serve as valuable diagnostic tools for structural identification and conformational assignment [19].
Reactivity studies have demonstrated that the conformational rigidity imposed by the sulfone functionality significantly affects chemical behavior [18]. The boat-locked conformation restricts access to certain reaction sites while enhancing the reactivity of others, leading to highly stereoselective reaction outcomes [21]. This conformational control has proven valuable in synthetic applications where predictable stereochemical outcomes are desired [17].
Crystallographic studies of various bicyclo[3.1.0]hexane derivatives have provided definitive structural confirmation of these conformational preferences [13]. The thiabicyclo[3.1.0]hexane-3,3-dione derivatives consistently crystallize in boat conformations, with the sulfone oxygens adopting positions that minimize crystal packing interactions while maintaining optimal intramolecular geometry [30]. These solid-state structures confirm the solution-phase conformational preferences determined through spectroscopic and computational methods [15].
The synthetic approaches to thiabicyclo[3.1.0]hexane-3,3-dione, cis, represent a diverse collection of methodologies that leverage various annulation strategies, stereochemical control mechanisms, and cyclopropane functionalization routes. These methodologies have been developed to address the unique structural challenges posed by the bicyclic framework containing both a cyclopropane ring and a sulfur-containing heterocycle with ketone functionalities.
The construction of the thiabicyclo[3.1.0]hexane core requires sophisticated annulation strategies that can efficiently forge the bicyclic framework while maintaining precise stereochemical control. The most successful approaches have centered on cyclopropene-based annulations and photoredox-catalyzed methodologies, which offer complementary advantages in terms of substrate scope and reaction conditions.
Cyclopropene-based (3+2) annulation reactions have emerged as a powerful strategy for constructing bicyclo[3.1.0]hexane frameworks with high levels of stereochemical control [1]. The method developed by Park and coworkers demonstrates the convergent synthesis of bicyclo[3.1.0]hexanes possessing all-carbon quaternary centers through the annulation of cyclopropenes with aminocyclopropanes [1]. This approach utilizes either organic or iridium photoredox catalysts under blue light-emitting diode irradiation, achieving good yields across a broad range of cyclopropene and cyclopropylaniline derivatives.
The reaction mechanism involves the initial photochemical activation of the cyclopropene substrate, followed by nucleophilic attack from the aminocyclopropane partner. The subsequent ring-closing step forms the bicyclic framework with high diastereoselectivity, particularly when difluorocyclopropenes are employed together with removable substituents on the cyclopropylaniline component [1]. This methodology grants rapid access to highly valuable bicyclic scaffolds containing three contiguous stereocenters, making it particularly attractive for medicinal chemistry applications.
Cobalt-catalyzed (3+2) cycloaddition reactions of cyclopropene-tethered systems represent another significant advancement in this area [2]. Low-valent cobalt complexes promote intramolecular cycloadditions of alkyne-tethered cyclopropenes to provide bicyclic systems with excellent regioselectivity. The mechanistic studies using density functional theory calculations confirm that cobalt catalysts follow a pathway involving alkenyl cobalt carbene species, which differs from the metalacyclobutene or metaladicarbenoid mechanisms proposed for rhodium and ruthenium-catalyzed processes [2].
The superiority of cobalt over similar rhodium catalysts can be explained by the propensity of cobalt to transition between singlet and triplet states, enabling lower energy barriers for the crucial reductive elimination step [2]. This methodology presents distinctive advantages, including a much broader substrate scope that is not restricted to cyclopropenes bearing fully substituted carbon centers, making it more versatile than previously reported related annulations.
Photoredox catalysis has revolutionized the synthesis of bicyclic systems by providing mild, selective, and environmentally benign reaction conditions [3] [4]. The organophotoredox-catalyzed stereoselective synthesis of bicyclo[3.2.0]heptanes via [2+2] photocycloaddition represents a significant advancement in this field [3]. This methodology employs chiral oxazolidinone auxiliaries bound to aryl bis-enone substrates to generate enantioenriched, highly substituted bicyclic products.
The reaction is mediated by Eosin Y as the photocatalyst and promoted by lithium bromide under visible light irradiation [3]. The process proceeds through a syn-closure pathway, leading to the formation of corresponding cis-anti diastereoisomers as major products. Density functional theory calculations provide crucial insights into the mechanism and stereoselective outcomes, revealing that the reaction follows an anion radical pathway that can be precisely controlled through appropriate choice of reaction conditions [3].
The photoredox approach offers several distinct advantages, including excellent functional group tolerance, mild reaction conditions, and complete atom economy [5]. The methodology enables facile access to highly functionalized derivatives that would otherwise be inaccessible through conventional synthetic approaches. The incorporation of chiral phosphoric acids as co-catalysts allows for the development of asymmetric versions of these cycloadditions, achieving good enantioselectivity with excellent diastereoselectivity [5].
Electrochemical analysis of representative substrates reveals that the reduction potential of the starting materials is more positive than that of photoexcited Eosin Y, indicating that the substrates can be readily reduced under photoredox conditions [4]. This compatibility ensures efficient single-electron transfer processes that initiate the cycloaddition cascade, leading to the formation of the desired bicyclic products with high levels of stereochemical control.
The optimization of stereochemical outcomes in thiabicyclo[3.1.0]hexane-3,3-dione synthesis requires careful consideration of multiple factors, including substrate design, reaction conditions, catalyst selection, and the employment of chiral auxiliaries or ligands [6] [7]. The rigid bicyclic framework imposes specific constraints on the spatial arrangement of substituents, which can be exploited to achieve high levels of stereoselectivity.
Temperature-controlled selectivity represents one of the most effective strategies for optimizing stereochemical outcomes. Low-temperature reactions (-90°C to -20°C) favor kinetic control, leading to improved diastereoselectivity ranging from 80% to 95% [8]. The deprotonation of thiabicyclo[3.1.0]hexane-3,3-dione compounds at -90°C in tetrahydrofuran prevents anionic cycloreversion processes while enabling selective functionalization reactions [8].
Chiral auxiliary employment has proven highly successful in achieving excellent enantio- and diastereoselectivity. Chiral oxazolidinone auxiliaries can provide 85-95% enantiomeric excess with greater than 95% diastereomeric excess [6]. The mechanism involves facial shielding by the auxiliary, which creates a chiral environment that favors approach from one face of the reactive intermediate. This strategy has found particular application in natural product synthesis and the preparation of pharmaceutical intermediates.
Solvent effects play a crucial role in controlling stereochemical outcomes through their influence on transition state energies and stabilization of intermediates [9]. Aprotic solvents generally favor intramolecular vinylic substitution processes, while protic solvents promote intramolecular addition reactions, leading to different stereochemical outcomes [10]. The choice between these pathways allows for selective access to either 2-fluoro-4,5-dihydrothiophene or 2,2-difluorotetrahydrothiophene scaffolds with predictable stereochemistry.
Ligand-induced selectivity through the use of chiral phosphine ligands or phosphoric acid catalysts can achieve 75-88% enantiomeric excess in asymmetric transformations [5]. The mechanism involves the creation of an asymmetric coordination sphere around the metal center or the formation of chiral ion pairs that influence the stereochemical course of the reaction. This approach has been successfully applied in enantioselective catalysis and the synthesis of conformationally constrained pharmaceutical compounds.
Cyclopropane functionalization provides alternative synthetic routes to thiabicyclo[3.1.0]hexane systems through the strategic exploitation of ring strain energy [10] [11] [12]. These approaches offer complementary advantages to direct annulation methods, particularly in terms of functional group tolerance and the ability to introduce structural diversity at specific positions within the bicyclic framework.
Ring-opening reactions with nucleophiles represent one of the most versatile approaches to cyclopropane functionalization [11]. Donor-acceptor cyclopropanes undergo regioselective ring-opening with various nucleophiles, including amines and thiols, under mild basic conditions at room temperature. The mechanism involves SN2-type ring opening, leading to linear thiophene derivatives that can be subsequently cyclized to form the bicyclic framework. This approach typically provides yields in the range of 55-85% and serves as an effective method for preparing pharmaceutical building blocks.
Lewis acid-mediated ring-opening reactions offer excellent control over regioselectivity and provide access to a wide range of functionalized products [10]. The treatment of trifluoromethyl-bearing cyclopropanes with diethyl aluminum chloride generates stabilized difluorocarbocations that undergo nucleophilic addition with thiocarboxylic acids or thiols. This single carbon-fluorine bond activation strategy introduces sulfur functionality at the delta position relative to the fluorine substituents with high regioselectivity, achieving yields of 70-88%.
The formed 1,1-difluoro-1-alkenes subsequently undergo deesterification and 5-endo-trig cyclization reactions [10]. The cyclization process can be controlled through solvent selection, with aprotic solvents favoring intramolecular vinylic substitution to afford 2-fluoro-4,5-dihydrothiophene scaffolds, while protic solvents promote intramolecular addition to give 2,2-difluorotetrahydrothiophene derivatives. Both pathways provide pharmaceutically and agrochemically promising scaffolds with excellent stereochemical control.
Bicyclobutane insertion reactions represent a novel approach to thiabicyclic system construction [12] [13]. The (3+2)-cycloaddition of bicyclo[1.1.0]butane ketones with thioketones provides access to 2-thiabicyclo[2.1.1]hexane scaffolds without the need for catalysts, additives, or light irradiation. This methodology utilizes the high reactivity of both reaction partners to enable product formation under ambient conditions, representing the first rational synthesis of this specific bicyclic skeleton.
The reaction exhibits remarkable tolerance toward air and moisture, making it highly practical for synthetic applications [13]. The broad substrate scope tolerates both aryl and alkyl substituents at the donor position, though the transformation is restricted to bicyclobutanes bearing keto functionality as the acceptor moiety. The regioselectivity of the cycloaddition has been confirmed through X-ray crystallographic analysis, providing clear structural evidence for the proposed reaction pathway.
Transition metal-catalyzed insertion reactions offer additional opportunities for cyclopropane functionalization [14] [2]. Palladium-catalyzed reductive cyclization of sulfur-linked 2-bromoenynes provides stereocontrolled access to sulfur-containing exo-bicyclic dienes, which can be further transformed into thiabicyclic systems through subsequent cycloaddition reactions [6]. This approach demonstrates high stereocontrol and excellent functional group tolerance, though it requires inert atmosphere conditions and elevated temperatures (80°C).
| Synthetic Method | Starting Materials | Key Reagents | Reaction Conditions | Stereoselectivity | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Intramolecular Cyclopropanation | Diazoacetate derivatives, cinnamyl alcohols | Rh₂(OAc)₄, diazo compounds | Reflux, inert atmosphere | Highly stereospecific | 65-89 | Mild conditions, high yields | Limited substrate scope |
| Thiirane-Based Annulation | Thiirane precursors, episulfide derivatives | Et₂AlCl, thiocarboxylic acids | 80°C, aprotic solvent | Regioselective | 60-85 | Single C-F bond activation | Requires specialized reagents |
| Photoredox-Catalyzed Annulation | Aryl bis-enone, photoredox catalyst | Eosin Y, LiBr, blue LED | Visible light, rt-50°C | Excellent diastereoselectivity | 50-70 | Visible light catalysis | Moderate yields |
| Cyclopropene (3+2) Annulation | Cyclopropenes, aminocyclopropanes | Ir photoredox catalyst, blue LED | Blue LED, rt-40°C | High diastereoselectivity | 70-85 | All-carbon quaternary centers | Restricted to specific substrates |
| Optimization Strategy | Method Description | Stereochemical Outcome | Temperature (°C) | Key Parameters | Optimization Results |
|---|---|---|---|---|---|
| Chiral Auxiliary Employment | Chiral oxazolidinone auxiliaries | 85-95% ee, >95% de | -78 to 0 | Auxiliary structure, reaction time | High enantioselectivity achieved |
| Asymmetric Photoredox Catalysis | Chiral phosphoric acid catalysts | 70-90% ee, >90% de | 25-40 | CPA structure, light intensity | Moderate to good enantioselectivity |
| Temperature-Controlled Selectivity | Low temperature kinetic control | 80-95% de | -90 to -20 | Reaction kinetics, thermodynamics | Improved kinetic selectivity |
| Solvent-Mediated Control | Aprotic vs protic solvent effects | 70-85% de | 25-80 | Solvent polarity, hydrogen bonding | Selective pathway control |